RXFP1 is classified as a class A rhodopsin-like GPCR. It is characterized by a multi-domain structure that includes an ectodomain composed of leucine-rich repeats and an LDLa module. The receptor is encoded by the RXFP1 gene located on chromosome 4 in humans. The receptor's activation leads to diverse cellular responses, making it a target for pharmacological research and drug development due to its involvement in several diseases, including cancer and cardiovascular disorders.
The synthesis of RXFP1 receptor agonist-7 involves the design of a single-chain derivative of the relaxin hormone. Traditional relaxin peptides are complex two-chain structures that pose challenges in terms of production and stability. The B7-33 analogue was synthesized to enhance water solubility and reduce aggregation by replacing cysteine residues with serine, thus preventing dimerization. This modification allows for easier production while maintaining biological activity.
The synthesis process typically includes:
The molecular structure of RXFP1 receptor agonist-7 (B7-33) is characterized by its linear configuration, which retains key binding residues necessary for interaction with RXFP1. The peptide consists of approximately 33 amino acids with a net positive charge due to strategically placed basic residues.
Key structural features include:
The primary chemical reactions involving RXFP1 receptor agonist-7 are related to its binding interactions with RXFP1. Upon binding, B7-33 activates downstream signaling pathways through conformational changes in the receptor. These changes facilitate interactions with G proteins, leading to cellular responses such as increased levels of cyclic adenosine monophosphate or activation of extracellular-signal-regulated kinases.
The binding mechanism has been elucidated through site-directed mutagenesis studies combined with computational modeling, revealing that B7-33 binds at an allosteric site distinct from the orthosteric site typically occupied by natural ligands like relaxin.
The mechanism of action for RXFP1 receptor agonist-7 involves several steps:
Studies have shown that B7-33 preferentially activates the extracellular-signal-regulated kinase pathway over cyclic adenosine monophosphate signaling, providing insights into its unique pharmacological profile.
RXFP1 receptor agonist-7 exhibits several notable physical and chemical properties:
These properties make B7-33 a promising candidate for therapeutic applications targeting RXFP1-related pathways.
RXFP1 receptor agonist-7 has significant potential in scientific research and therapeutic applications:
The low-density lipoprotein class A (LDLa) module at the N-terminus of RXFP1 is indispensable for receptor activation. This 40–50 residue domain, stabilized by three disulfide bonds and a calcium ion, serves as an intramolecular activation switch rather than a ligand-binding domain. Mutagenesis studies reveal that hydrophobic residues Leu-7, Tyr-9, and Lys-17 within the LDLa module form a functional triad essential for signal transduction. Substitution of Leu-7 or Tyr-9 with alanine abolishes cAMP signaling despite intact relaxin binding, indicating their role in triggering conformational changes in the transmembrane domain [7] [9]. Chimeric receptors replacing RXFP1’s LDLa with the homologous LDL receptor LB2 module exhibit normal ligand binding but fail to activate Gαs coupling, confirming the module’s unique signaling function [7] [9]. Molecular dynamics simulations suggest the LDLa module engages with the RXFP1 transmembrane domain through hydrophobic interactions, acting as a "tethered agonist" upon relaxin-induced repositioning [4] [10].
Table 1: Functional Impact of LDLa Module Mutations on RXFP1 Signaling
Mutation | Calcium Binding | Ligand Binding | cAMP Response | Molecular Mechanism |
---|---|---|---|---|
LDLa deletion | N/A | Normal | Abolished | Loss of activation interface |
L7A | Intact | Normal | Abolished | Disrupted hydrophobic interaction |
Y9A | Intact | Normal | Abolished | Disrupted hydrophobic interaction |
K17A | Intact | Normal | Reduced by 80% | Impaired electrostatic/hydrophobic contact |
D36A (Ca²⁺ site) | Lost | Normal | Abolished | Structural destabilization of LDLa fold |
The extracellular leucine-rich repeat (LRR) domain serves as the primary docking site for relaxin-family agonists. This horseshoe-shaped structure contains 10 LRRs that form a hydrophobic groove accommodating the agonist’s B-chain. Critical residues for Agonist-7 binding include Tyr89, Leu92, and Phe96 in LRR5–7, which establish van der Waals contacts with the peptide’s conserved Arg-X-X-X-Arg-X-Ile/Val motif [1] [5]. Agonist-7 derivatives like SA10SC-RLX retain high affinity for the LRR domain through optimized B-chain residues, though truncation of the A-chain reduces interactions with auxiliary sites [4] [10]. Notably, species-specific differences in LRR sequences explain why certain agonists (e.g., rat relaxin) activate human RXFP1 but not RXFP2, despite 60% LRR homology [9] [10]. Hydrogen-deuterium exchange mass spectrometry reveals that agonist binding induces long-range stabilization of the LRR-LDLa hinge region, facilitating transmission of conformational changes toward the transmembrane domain [1] [5].
Cryo-EM structures of active RXFP1 reveal that extracellular loop 2 (ECL2) undergoes dramatic conformational rearrangement to function as an intramolecular ligand. In the inactive state, ECL2 projects away from the transmembrane bundle. Upon relaxin binding, ECL2 folds into the orthosteric pocket, where Phe564 and Leu566 insert into a hydrophobic cavity formed by transmembrane helices 3, 5, 6, and 7 (Figure 2b) [1] [10]. This "autoinhibition release" mechanism is distinct among GPCRs:
Table 2: Functional Consequences of ECL2 Mutations in RXFP1
Mutation | Receptor Expression | Basal Activity | Agonist-Induced cAMP | Proposed Structural Role |
---|---|---|---|---|
F564A | Normal | Normal | Reduced by 98% | Loss of hydrophobic anchoring in TM core |
L566D | Reduced (33% of WT) | Reduced | Abolished | Steric clash in orthosteric pocket |
C563A | Normal | Elevated | Reduced by 85% | Destabilized ECL2-TM3 tethering |
This ECL2-mediated activation is conserved in single-chain agonists like SA10SC-RLX, which induce identical conformational changes despite lacking the native relaxin A-chain [4] [10]. Molecular dynamics simulations show that Agonist-7 binding accelerates ECL2 transition into the transmembrane pocket by 20-fold compared to apo-receptor, explaining its potency in cAMP accumulation assays [1].
Small molecule agonists like ML290 bind a novel allosteric site in the RXFP1 transmembrane bundle, distinct from the ECL2 interface. Key interactions involve:
Mutagenesis of Trp664 to alanine reduces ML290 potency by >100-fold but minimally affects relaxin signaling, confirming target specificity. This allosteric site enables receptor activation even in LDLa-deficient mutants, demonstrating its functional independence from the canonical activation pathway [5].
Understanding these molecular mechanisms enables rational design of:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: